Benoxacor

Descripción

a herbicide safener that protects corn from injury by metachlo

Structure

3D Structure

Propiedades

IUPAC Name |

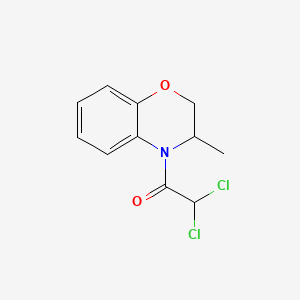

2,2-dichloro-1-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2/c1-7-6-16-9-5-3-2-4-8(9)14(7)11(15)10(12)13/h2-5,7,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJJMJDEVDLPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=CC=CC=C2N1C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029572 | |

| Record name | Benoxacor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Liquid, Other Solid | |

| Record name | Ethanone, 2,2-dichloro-1-(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

98730-04-2 | |

| Record name | Benoxacor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98730-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benoxacor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098730042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2,2-dichloro-1-(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benoxacor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dichloro-1-(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENOXACOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAI2652GEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Benoxacor Action in Maize: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxacor is a crucial herbicide safener employed in maize (Zea mays L.) cultivation to protect the crop from the phytotoxic effects of chloroacetamide herbicides, such as metolachlor (B1676510).[1] While this compound itself possesses no herbicidal activity, its application significantly enhances the tolerance of maize to these herbicides.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the safening action of this compound in maize, with a focus on the induction of key detoxification enzymes and pathways. This document is intended for researchers, scientists, and professionals in the field of drug and agrochemical development.

Core Mechanism of Action: Accelerated Herbicide Detoxification

The primary mechanism by which this compound confers protection to maize is by accelerating the detoxification of chloroacetamide herbicides.[1] This is achieved through the transcriptional upregulation of genes encoding crucial detoxification enzymes, primarily Glutathione (B108866) S-Transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs).[2][3] this compound treatment leads to an increased capacity of the maize plant to metabolize the herbicide into non-toxic or less toxic compounds, effectively preventing cellular damage and allowing the crop to thrive in the presence of the herbicide.[4]

Induction of Glutathione S-Transferases (GSTs)

The conjugation of herbicides with the tripeptide glutathione (GSH) is a major detoxification pathway in plants, catalyzed by GSTs.[4] this compound has been demonstrated to significantly induce the activity of GSTs in maize, leading to enhanced conjugation and subsequent detoxification of metolachlor.[5][6]

The induction of GST activity by this compound is a dose-dependent process, with significant increases observed at concentrations as low as 0.01 µM.[5] Studies have shown that treatment with 1 µM this compound can lead to a 2.6- to 3.8-fold increase in total GST activity with metolachlor as a substrate.[5]

| Parameter | Treatment | Fold Induction | Reference |

| Total GST Activity (metolachlor substrate) | 1 µM this compound | 2.6 - 3.8 | [5] |

| GST Activity Peak A | 1 µM this compound | Highly Induced (absent in control) | [5] |

| GST Activity Peak B | 1 µM this compound | Least Induced | [5] |

| GST Activity Peaks C & D | 1 µM this compound | Enhanced | [5] |

Table 1: Quantitative summary of this compound-induced Glutathione S-Transferase (GST) activity in maize.

Furthermore, this compound treatment leads to the differential induction of various GST isozymes.[5] Anion-exchange chromatography has resolved total GST activity into four major peaks (A, B, C, and D), each exhibiting different levels of induction in response to this compound.[5] Notably, activity peak A is absent in untreated maize and is highly induced by the safener, suggesting a crucial role for this specific isozyme in metolachlor detoxification.[5]

The induction of GSTs by this compound is a result of increased gene expression.[7] This process requires de novo protein synthesis, as demonstrated by the inhibition of GST induction in the presence of cycloheximide.[8]

Induction of Cytochrome P450 Monooxygenases (CYPs)

In addition to GSTs, this compound also induces the expression of various cytochrome P450 monooxygenases, which are involved in the oxidative metabolism of herbicides.[3][9] Transcriptomic analyses have revealed that this compound treatment upregulates a significant number of CYP genes, particularly those belonging to the CYP81A family.[3][9]

Transcriptomic studies have identified 18 CYP genes that are induced by this compound treatment in maize.[3][9] Members of the CYP81A subfamily, such as CYP81A9, CYP81A16, and CYP81A2, have been identified as key enzymes in the metabolism of various herbicides.[3][9]

| Gene Family | Specific Genes Induced by this compound | Fold Induction Range | Reference |

| CYP81A | CYP81A9, CYP81A16, CYP81A2 | Varies (e.g., CYP81A36 hypersensitive) | [3][9] |

| Clan 71 & 72 | Multiple members | Generally < 20-fold | [3] |

| Family 74 | Two CYPs | Upregulated at 90 min | [3] |

Table 2: Summary of cytochrome P450 (CYP) genes induced by this compound in maize.

The induction of these CYPs enhances the plant's ability to hydroxylate and further metabolize herbicides, contributing to the overall detoxification process.[3]

Enhancement of Glutathione Biosynthesis

This compound not only induces the enzymes that utilize glutathione but also appears to upregulate the biosynthesis of glutathione itself. Treatment with this compound has been shown to increase the levels of free cysteine and glutathione in maize seedlings.[10] This is attributed to the enhanced activity of key regulatory enzymes in the sulfate (B86663) assimilation pathway, such as ATP-sulfurylase and adenosine (B11128) 5'-phosphosulfate sulfotransferase.[10]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in understanding the mechanism of this compound action.

Caption: Signaling pathway of this compound action in maize.

Caption: Experimental workflow for GST analysis.

Caption: Logical relationship in herbicide detoxification.

Experimental Protocols

Glutathione S-Transferase (GST) Activity Assay

This protocol is adapted for measuring GST activity in maize extracts with metolachlor as the substrate.

Materials:

-

Maize tissue (shoots or roots from control and this compound-treated seedlings)

-

Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.8, containing 1 mM EDTA and 1% w/v polyvinylpyrrolidone)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.8)

-

Reduced glutathione (GSH) solution (e.g., 50 mM in assay buffer)

-

[Ring-U-¹⁴C]Metolachlor (or non-radiolabeled metolachlor for spectrophotometric assays if a suitable chromogenic substrate is used in a coupled reaction)

-

Liquid scintillation cocktail and counter (for radiolabeled assay)

-

Spectrophotometer (for non-radiolabeled assays)

Procedure:

-

Protein Extraction: Homogenize maize tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. Collect the supernatant containing the soluble proteins.

-

Protein Quantification: Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

Assay Reaction: In a microcentrifuge tube, combine the assay buffer, GSH solution, and protein extract.

-

Initiate Reaction: Add [¹⁴C]metolachlor to start the reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Stop Reaction and Extract: Stop the reaction by adding an organic solvent (e.g., dichloromethane). Vortex vigorously to partition the unmetabolized metolachlor into the organic phase and the glutathione conjugate into the aqueous phase.

-

Quantification: Take an aliquot of the aqueous phase, add liquid scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate Activity: Express GST activity as nmol of metolachlor conjugated per mg of protein per minute.

Anion-Exchange Chromatography of Maize GSTs

This protocol outlines the separation of GST isozymes from maize extracts.

Materials:

-

Maize protein extract (as prepared for the GST assay)

-

Anion-exchange column (e.g., Mono Q HR 5/5)

-

FPLC or HPLC system

-

Buffer A (e.g., 20 mM Tris-HCl, pH 7.8)

-

Buffer B (e.g., 20 mM Tris-HCl, pH 7.8, containing 1 M NaCl)

Procedure:

-

Sample Preparation: Dialyze the protein extract against Buffer A to remove salts.

-

Column Equilibration: Equilibrate the anion-exchange column with Buffer A.

-

Sample Loading: Load the dialyzed protein sample onto the column.

-

Elution: Elute the bound proteins with a linear gradient of NaCl (0-1 M) by mixing Buffer A and Buffer B.

-

Fraction Collection: Collect fractions throughout the elution process.

-

Activity Assay: Assay each fraction for GST activity using the protocol described above to identify the different GST isozyme peaks.

Immunoblotting of Maize GSTs

This protocol is for the detection of specific GST proteins in maize extracts.

Materials:

-

Maize protein extract

-

SDS-PAGE gels

-

Transfer membrane (e.g., nitrocellulose or PVDF)

-

Blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST)

-

Primary antibody (specific to maize GSTs)

-

Secondary antibody (conjugated to an enzyme like HRP)

-

Chemiluminescent substrate

Procedure:

-

SDS-PAGE: Separate the proteins in the maize extract by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to the membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the secondary antibody diluted in blocking buffer.

-

Washing: Wash the membrane again with TBST to remove unbound secondary antibody.

-

Detection: Add the chemiluminescent substrate and detect the signal using an appropriate imaging system.

Transcriptomic Analysis (RNA-Seq)

This protocol provides a general workflow for analyzing changes in gene expression in maize in response to this compound.

Procedure:

-

Plant Material and Treatment: Grow maize seedlings under controlled conditions and treat with this compound or a control solution.

-

RNA Extraction: Harvest plant tissue at different time points and extract total RNA using a suitable kit or protocol.

-

Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Mapping: Align the high-quality reads to the maize reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in this compound-treated samples compared to controls.

-

Functional Annotation and Enrichment Analysis: Determine the biological functions and pathways associated with the differentially expressed genes.

-

Conclusion

The mechanism of action of this compound in maize is a well-defined example of chemically induced crop tolerance. By upregulating the expression of key detoxification genes, particularly those encoding Glutathione S-Transferases and Cytochrome P450s, this compound enhances the metabolic capacity of maize to detoxify chloroacetamide herbicides. This targeted activation of the plant's own defense mechanisms provides a powerful tool for selective weed management in modern agriculture. Further research into the intricate signaling pathways initiated by this compound and the specific roles of individual induced enzymes will continue to refine our understanding and potentially lead to the development of even more effective and sustainable crop protection strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Benoxavor treatment increases glutathione S-transferase activity in suspension cultures of Zea mays [agris.fao.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Co-Induction of a Glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrative transcriptome and proteome analysis reveals maize responses to Fusarium verticillioides infection inside the stalks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Partial Characterization of Glutathione S-Transferase Isozymes Induced by the Herbicide Safener this compound in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. s3.amazonaws.com [s3.amazonaws.com]

benoxacor chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and metabolic pathways of benoxacor. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

This compound is a dichloroacetamide herbicide safener. Its chemical structure is characterized by a 3-methyl-2,3-dihydro-1,4-benzoxazine moiety with a dichloroacetyl group attached to the nitrogen atom.[1] This structure contains a chiral center at the 3-position of the benzoxazine (B1645224) ring, and this compound is commercially produced as a racemate (a 1:1 mixture of two enantiomers).[1]

IUPAC Name: 2,2-dichloro-1-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone[2]

Chemical Formula: C₁₁H₁₁Cl₂NO₂[3]

CAS Registry Number: 98730-04-2[3]

Molecular Weight: 260.12 g/mol [3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate and behavior.

| Property | Value | Units | References |

| Physical State | Colorless solid | - | [4] |

| Melting Point | 105 - 108 | °C | [5][6][7] |

| Boiling Point | ~240 (estimate) | °C | [1][2] |

| Water Solubility | 20 - 38 | mg/L at 20-25°C | [1][2][4][8] |

| Vapor Pressure | 0.59 - 2.0 | mPa at 25°C | [1][2][4] |

| Density | 1.34 - 1.52 | g/cm³ | [1][2][4] |

| Octanol-Water Partition Coefficient (log P) | 2.23 - 2.69 | - | [2][3][4] |

| pKa | ~1.20 (predicted) | - | [2][9] |

Mechanism of Action: Herbicide Safening

This compound's primary function is to protect crops, particularly maize (corn), from the phytotoxic effects of certain herbicides, most notably chloroacetanilides like metolachlor.[10] It achieves this by stimulating the plant's natural detoxification pathways. The core mechanism involves the induction of glutathione (B108866) S-transferase (GST) enzymes.[4][10]

The signaling pathway for this compound's safening action can be summarized as follows:

This compound treatment leads to an increase in the transcription of GST genes, resulting in higher levels of GST protein. These enzymes then catalyze the conjugation of the herbicide molecule with the endogenous tripeptide glutathione (GSH).[4][10] This conjugation reaction detoxifies the herbicide, rendering it harmless to the crop plant.[4] Weeds, on the other hand, do not exhibit this induced metabolic response and are therefore susceptible to the herbicide.[4] Studies have shown that this compound can also increase the overall glutathione content in treated plants.[6][7]

Metabolic Pathways

This compound is metabolized in both plants and animals, primarily through the action of cytochrome P450 (CYP) enzymes, carboxylesterases (CESs), and glutathione S-transferases (GSTs).[2][5]

In maize, this compound is rapidly metabolized. The initial step often involves a GST-catalyzed reaction that displaces one of the chlorine atoms from the dichloroacetyl group, leading to the formation of a glutathione conjugate.[3] Further metabolism can lead to the formation of other derivatives.[2]

In mammalian systems, such as rats and mice, in vitro studies using liver microsomes and cytosol have demonstrated that this compound is metabolized by CYPs, CESs, and GSTs.[1][2][5] This metabolism can be enantioselective, meaning that one enantiomer may be metabolized at a different rate than the other.[1][2] The metabolism in mammals may lead to metabolites such as dichloroacetic acid.[2]

A simplified representation of the initial metabolic steps of this compound is shown below:

Experimental Protocols

In Vitro Metabolism of this compound in Mouse Liver Subcellular Fractions

This protocol is adapted from studies investigating the metabolism of this compound in mammalian systems.[2]

Objective: To determine the in vitro metabolism of this compound by cytochrome P450 enzymes and glutathione S-transferases in mouse liver microsomes and cytosol.

Materials:

-

This compound

-

Pooled male mouse liver microsomes and cytosol

-

NADPH (for CYP450 activity)

-

Reduced glutathione (GSH) (for GST activity)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Magnesium chloride

-

Ice-cold 1% formic acid (quenching solution)

-

Internal standard (e.g., acenaphthene)

-

Recovery standard (e.g., trifluralin)

-

Gas chromatograph with a suitable chiral column (e.g., Agilent CP-Chiralsil Dex CB)

Procedure:

-

Microsomal Incubations (CYP450 activity):

-

Prepare incubation mixtures containing 5 µM this compound, 0.5 mM NADPH, 0.1 mg/mL microsomal protein, phosphate buffer, and 3 mM magnesium chloride in a total volume of 5 mL.

-

Incubate at 37°C for up to 30 minutes.

-

Collect 500 µL aliquots at various time points (e.g., 0, 5, 10, 15, 30 minutes).

-

Immediately quench the reaction by adding the aliquot to ice-cold 1% formic acid.

-

Include control incubations: heat-inactivated microsomes and incubations without NADPH.

-

-

Cytosolic Incubations (GST activity):

-

Prepare incubation mixtures containing this compound, cytosol, and GSH in phosphate buffer.

-

Follow a similar incubation and sampling procedure as for the microsomal incubations.

-

Include control incubations: heat-inactivated cytosol and incubations without GSH.

-

-

Sample Analysis:

-

Extract this compound and standards from the quenched samples using a suitable solvent (e.g., ethyl acetate).

-

Analyze the extracts using gas chromatography with a chiral column to separate and quantify the enantiomers of this compound.

-

The experimental workflow can be visualized as follows:

Synthesis of this compound

The commercial synthesis of this compound involves a multi-step process. A general outline is as follows:

-

Construction of the Chiral Oxazolidine (B1195125) Ring: This is a key step and involves cyclization reactions using appropriate amino alcohols and aromatic precursors.

-

Introduction of the Dichloroacetyl Group: This is achieved through chlorination steps to attach the dichloroacetyl moiety to the nitrogen atom of the oxazolidine ring.

Detailed synthetic procedures can be found in the patent literature.

Conclusion

This compound is a well-characterized herbicide safener with a clear mechanism of action centered on the induction of glutathione S-transferases in protected crops. Its physicochemical properties and metabolic pathways have been extensively studied, providing a solid foundation for understanding its biological activity and environmental behavior. The provided experimental protocols offer a starting point for further research into its metabolism and effects. This technical guide serves as a valuable resource for scientists and researchers working with this important agricultural chemical.

References

- 1. This compound Is Enantioselectively Metabolized By Rat Liver Subcellular Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of this compound on the Liver and Gut Microbiome of C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. louis.uah.edu [louis.uah.edu]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. Induction of glutathione S-transferases in Arabidopsis by herbicide safeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ils.unc.edu [ils.unc.edu]

- 8. researchgate.net [researchgate.net]

- 9. bcpc.org [bcpc.org]

- 10. This compound (Ref: CGA 24705) [sitem.herts.ac.uk]

The Discovery and History of Benoxacor: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benoxacor, a dichloroacetamide safener, has been a critical component in selective weed control in maize for decades. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of this compound. It details its chemical synthesis, mechanism of action, and the experimental methodologies used to elucidate its function. Quantitative data on its efficacy are presented, and key biological pathways and experimental workflows are visualized to offer a deeper understanding for research and development professionals.

Introduction

This compound (4-(dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazine) is a herbicide safener used to protect maize (Zea mays L.) from injury caused by chloroacetamide herbicides, most notably metolachlor (B1676510).[1] It has no inherent herbicidal activity itself but acts by enhancing the metabolic detoxification of the herbicide within the crop plant, thereby increasing selectivity and ensuring crop safety without compromising weed control.[1]

History and Discovery

This compound was introduced in 1987 by Ciba-Geigy, a Swiss chemical company with a long history in the agrochemical sector.[1] Ciba-Geigy was formed in 1970 through the merger of Ciba AG and J.R. Geigy SA.[2][3][4] The development of this compound was part of a broader effort in the agrochemical industry to improve the selectivity of existing herbicides. In 1996, Ciba-Geigy merged with Sandoz to form Novartis, and the agrochemical division was subsequently spun off as Syngenta in 2000.[2]

Chemical Synthesis of this compound

The commercial production of this compound involves a multi-step synthetic process. A common method for its synthesis is detailed in U.S. Patent 6,977,299 B2. The process involves the synthesis of an o-nitrophenoxyketone, followed by hydrogenation to form a benzoxazine, which is then acylated to yield this compound.[5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general method described in U.S. Patent 6,977,299 B2.

Step 1: Synthesis of o-Nitrophenoxyacetone (o-NPA)

-

An o-nitrophenol is reacted with a haloketone (e.g., chloroacetone) in the presence of a base and a suitable solvent.

-

The reaction mixture is heated to facilitate the nucleophilic substitution reaction, forming the o-nitrophenoxyketone.

-

The product (o-NPA) is then isolated and purified.

Step 2: Hydrogenation of o-NPA to 3,4-dihydro-3-methyl-2H-1,4-benzoxazine (3-MBA)

-

A solution of o-NPA in an aromatic organic solvent (e.g., toluene) is added to a slurry of a hydrogenation catalyst (e.g., 5% platinum on carbon) in the same solvent within a hydrogenation vessel.[5]

-

The vessel is pressurized with hydrogen gas (80–200 psig) and the reaction is carried out at a temperature of 60–80°C.[5]

-

Upon completion of the reaction, the catalyst is filtered, and the resulting solution containing 3-MBA is concentrated.[5]

Step 3: Acylation of 3-MBA to this compound

-

The 3-MBA solution is reacted with an acylating agent, dichloroacetyl chloride, in the presence of an acid scavenger (e.g., a tertiary amine) to neutralize the HCl byproduct.

-

The reaction is typically carried out in an aromatic solvent.

-

The crude this compound is then isolated, for example, by vacuum distillation of the volatiles, and may be further purified by crystallization.[5]

Mechanism of Action: Herbicide Safening

This compound protects maize from chloroacetamide herbicide injury by enhancing the plant's natural detoxification pathways. The primary mechanism involves the induction of glutathione (B108866) S-transferase (GST) enzymes.[6][7] These enzymes catalyze the conjugation of the herbicide molecule with the endogenous tripeptide glutathione (GSH).[8] This conjugation reaction renders the herbicide non-phytotoxic, and the resulting conjugate is then further metabolized and sequestered within the plant cell, typically in the vacuole.

Quantitative Data on this compound-Induced GST Activity

The application of this compound leads to a significant increase in GST activity in maize. This has been quantified in several studies.

| This compound Concentration (µM) | Fold Increase in GST Activity (Metolachlor as Substrate) | Plant/Tissue | Reference |

| 0.01 - 1 | Close correlation with protection from metolachlor injury | Maize (Zea mays L. var Pioneer 3906) | [6] |

| 1 | 2.6 to 3.8 | Maize (Zea mays L. var Pioneer 3906) | [6] |

| 10 | Continued increase in GST activity | Maize (Zea mays L. var Pioneer 3906) | [6] |

| 100 | Continued increase in GST activity | Maize (Zea mays L. var Pioneer 3906) | [6] |

| 10 | Detectable increase 4 hours after treatment | Maize (cv. Black Mexican Sweet) cell suspension cultures | [9] |

Signaling Pathway for GST Induction

While the complete signaling pathway for this compound-induced GST expression is not fully elucidated, it is understood that dichloroacetamide safeners tap into pre-existing plant defense signaling networks.[10] It is hypothesized that safeners may activate signaling pathways involving oxylipins (such as jasmonic acid precursors) or salicylic (B10762653) acid, which are known to be involved in plant stress responses.[11] This activation leads to the upregulation of transcription factors that bind to the promoter regions of GST genes, thereby increasing their expression.

References

- 1. This compound (Ref: CGA 24705) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Ciba-Geigy Ltd. -- Company History [company-histories.com]

- 4. Ciba-Geigy AG | Merger, Agrochemicals, Pharmaceuticals | Britannica Money [britannica.com]

- 5. US6977299B2 - Method for making acylamides by synthesizing and acylating benzoxazines - Google Patents [patents.google.com]

- 6. Partial Characterization of Glutathione S-Transferase Isozymes Induced by the Herbicide Safener this compound in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benoxavor treatment increases glutathione S-transferase activity in suspension cultures of Zea mays [agris.fao.org]

- 10. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Environmental Fate and Degradation of Benoxacor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benoxacor is a chloroacetamide herbicide safener used extensively in agriculture to protect crops, primarily corn, from the phytotoxic effects of co-formulated herbicides like S-metolachlor. As an "inert" ingredient, its environmental dynamics have received increasing scrutiny. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, consolidating current scientific findings on its persistence, mobility, and transformation pathways in various environmental compartments. Key abiotic processes, including rapid photolysis and pH-dependent hydrolysis, are detailed alongside significant biotic transformations, which are primarily driven by microbial cometabolism. Quantitative data on degradation rates, sorption coefficients, and physicochemical properties are summarized, and detailed experimental protocols for key studies are provided. This document aims to serve as a critical resource for professionals assessing the environmental risk and behavior of this widely used agrochemical.

Physicochemical Properties and Mobility

The environmental transport and partitioning of this compound are governed by its physicochemical properties. With a moderate aqueous solubility and an octanol-water partition coefficient (Log Kow) suggesting some lipophilicity, this compound exhibits potential for mobility in soil.[1][2] Its leaching potential is considered high, and it is expected to move through the soil profile similarly to its partner herbicide, S-metolachlor.[1][3][4] Sorption to soil organic carbon is a key factor influencing its mobility.

Table 1: Physicochemical and Mobility Properties of this compound

| Parameter | Value | Unit | Reference(s) |

| IUPAC Name | (RS)-4-(dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazine | - | [5] |

| CAS Number | 98730-04-2 | - | [6] |

| Molecular Formula | C₁₁H₁₁Cl₂NO₂ | - | [6] |

| Molecular Weight | 260.12 | g/mol | [7] |

| Aqueous Solubility | 22 | mg/L | [2][8] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.23 - 2.60 | - | [2][7][8] |

| Koc (Soil Organic Carbon-Water Partitioning Coeff.) | 641.0 ± 43.8 | L/kg | [9] |

| Freundlich Adsorption Constant (Kf) | 0.1 - 0.27 | (mg/g)·(L/mg)¹/ⁿ | [3] |

Abiotic Degradation

Abiotic processes, particularly photolysis and hydrolysis, are significant degradation pathways for this compound in the environment.

Photodegradation (Photolysis)

This compound is highly susceptible to direct photolysis in aqueous environments and on soil surfaces.[10][11] Studies have shown that it degrades rapidly in simulated sunlight, with reported half-lives as short as 10 minutes.[11] This rapid degradation is consistent with its high molar absorptivity within the solar spectrum and a reported quantum yield of 0.14, indicating high photo-efficiency.[10][12] The primary photodegradation pathway involves a photo-initiated ring closure to form a monochlorinated intermediate, which can further degrade to fully dechlorinated diastereomers and a related aldehyde.[8][11] Furthermore, this compound and its photoproducts can act as photosensitizers, promoting the degradation of other compounds, such as the herbicide metolachlor.[10][13]

Hydrolysis

This compound undergoes hydrolysis, with the rate being highly dependent on pH and temperature.[14][15] It is relatively stable under neutral conditions but degrades appreciably under basic (alkaline) conditions.[14] The rate constant for base-mediated hydrolysis of this compound is significantly greater than that of its co-formulant, S-metolachlor.[16] This rapid degradation under high-pH conditions is relevant in processes like lime-soda softening during water treatment.[14][15] Hydrolysis proceeds via acid- or base-mediated amide cleavage, yielding a benzoxazine (B1645224) derivative (Benox-149) and dichloroacetic acid.[14]

Table 2: Abiotic Degradation Rates of this compound

| Degradation Process | Condition | Half-Life (DT₅₀) / Rate Constant | Unit | Reference(s) |

| Aqueous Photolysis | Direct, pH 7 | 1 | days | [1] |

| Aqueous Photolysis | Direct, Sunlight | ~10 | minutes | [11] |

| Aqueous Hydrolysis | pH 7, 22°C | 55.0 ± 3.7 | days | [14][15] |

| 5.3 (±0.4) x 10⁻⁴ | h⁻¹ | [14][15] | ||

| Aqueous Hydrolysis | pH 10 | ~0.5 | days | [9] |

| Aqueous Hydrolysis | High pH (Water Treatment) | 13 | hours | [14][15] |

| pH 10.7 (Water Treatment) | 2.0 - 4.3 | days | [14][15] | |

| Base-Mediated Hydrolysis | 0.004–2 N NaOH | 500 ± 200 | M⁻¹ h⁻¹ | [14][15] |

| Acid-Mediated Hydrolysis | 1–2.5 N HCl | 2.8 (±1.4) x 10⁻³ | M⁻¹ h⁻¹ | [14][15] |

Biotic Degradation

Microbial biotransformation is a critical pathway for this compound degradation in soil and aquatic systems. The process is primarily, if not exclusively, cometabolic, meaning it requires the presence of another primary carbon source for the microorganisms.[9]

Soil Metabolism

In soil, this compound is considered moderately persistent.[1] Laboratory studies have demonstrated enantioselective degradation, where the S-benoxacor enantiomer degrades faster than the R-benoxacor enantiomer.[17] This results in an enrichment of the R-enantiomer in the soil over time.[17] The degradation half-life in horticultural soils under aerobic conditions ranges from approximately 6 to 14 days.[17]

Table 3: Soil Degradation Half-Lives (T₁/₂) of this compound Enantiomers

| Soil Type | Enantiomer | Half-Life (T₁/₂) | Unit | Reference(s) |

| Horticultural Soil 1 | R-benoxacor | 13.9 | days | [17] |

| S-benoxacor | 10.2 | days | [17] | |

| Horticultural Soil 2 | R-benoxacor | 10.5 | days | [17] |

| S-benoxacor | 8.3 | days | [17] | |

| Horticultural Soil 3 | R-benoxacor | 8.4 | days | [17] |

| S-benoxacor | 6.2 | days | [17] |

Aquatic Microbial Biotransformation

In aqueous systems with river sediment, microbial biotransformation rates can be faster than hydrolysis rates, with a reported half-life of approximately 15 days in the presence of a labile carbon source.[9] The proposed pathway involves an initial dechlorination, likely via microbial hydrolysis, to form monochloro-benoxacor.[3][9] This is followed by conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes.[9] This pathway is analogous to the metabolism of structurally related chloroacetamide herbicides.[9]

Degradation Pathways and Experimental Workflows

The degradation of this compound proceeds through distinct abiotic and biotic pathways, leading to a variety of transformation products.

Diagram 1: Proposed Microbial Degradation Pathway of this compound

References

- 1. This compound (Ref: CGA 24705) [sitem.herts.ac.uk]

- 2. Solubility, partitioning, oxidation and photodegradation of dichloroacetamide herbicide safeners, this compound and furilazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adsorption kinetics of the herbicide safeners, this compound and furilazole, to activated carbon and agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchers.usask.ca [researchers.usask.ca]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. This compound | C11H11Cl2NO2 | CID 62306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (CAS 98730-04-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. researchgate.net [researchgate.net]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. Sunlight Photolysis of Safener this compound and Herbicide Metolachlor as Mixtures on Simulated Soil Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Revisiting this compound photolysis: Environmental fate and implications of reactive transformation products - American Chemical Society [acs.digitellinc.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound Is Enantioselectively Metabolized By Rat Liver Subcellular Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Enantiomeric Separation and Degradation of this compound Enantiomers in Horticultural Soil by Normal-Phase and Reversed-Phase High Performance Liquid Chromatography | MDPI [mdpi.com]

Benoxacor Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation of benoxacor, a widely used herbicide safener. It details the degradation pathways in soil and water, identifies the primary degradation products, and presents quantitative data on its dissipation. The guide also includes detailed experimental protocols for the analysis of this compound and its metabolites, catering to the needs of researchers in environmental science, agrochemistry, and related fields.

Introduction

This compound ((RS)-4-(dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazine) is a crucial component in many herbicide formulations, protecting crops from herbicide injury.[1] Despite its classification as an "inert" ingredient, this compound undergoes various transformation processes in the environment, leading to the formation of several degradation products.[2][3] Understanding the fate of this compound in soil and water is essential for a thorough environmental risk assessment. This guide synthesizes current scientific findings on its degradation through microbial, hydrolytic, and photolytic pathways.

Degradation Pathways and Products

This compound degrades in the environment through three primary mechanisms: microbial biotransformation, chemical hydrolysis, and photolysis. Each pathway leads to a distinct set of degradation products.

Microbial Degradation in Soil and Water

Microbial biotransformation is a significant pathway for this compound degradation, often occurring more rapidly than abiotic processes like hydrolysis.[2] The degradation is primarily a co-metabolic process, where microorganisms degrade this compound in the presence of another carbon source.[2] The main steps in the microbial degradation of this compound involve dechlorination followed by conjugation with glutathione (B108866).[2]

Key microbial degradation products identified in soil and water include:

-

Monochloro-benoxacor : Formed by the removal of one chlorine atom from the dichloroacetyl group.[2]

-

Glutathione (GSH) conjugates : Formed by the reaction of this compound or its chlorinated intermediates with glutathione, a key detoxification pathway.[2]

-

Sulfur-containing species : Further metabolites resulting from the breakdown of glutathione conjugates.[2]

Chemical Hydrolysis in Water

This compound is susceptible to hydrolysis under acidic, neutral, and basic pH conditions, with the rate being significantly faster in basic environments.[3] At a neutral pH of 7, this compound undergoes appreciable hydrolysis, while it is significantly more rapid at pH levels representative of lime-soda softening in water treatment (pH 10-11).[3][4] The hydrolysis pathways are pH-dependent and include base-mediated amide cleavage and acid-mediated oxazolidine (B1195125) ring opening.[3]

Photodegradation in Water

This compound can undergo direct photolysis when exposed to sunlight in aqueous environments.[4] This process leads to the formation of a monochlorinated intermediate, which can further degrade into fully dechlorinated diastereomers, a tautomer, and ultimately a structurally-related aldehyde.[4] In the presence of photosensitizers like nitrate (B79036) and humic acid, indirect photolysis can also occur.[4]

Quantitative Degradation Data

The following tables summarize the quantitative data on the degradation and dissipation of this compound in soil and water from various studies.

Table 1: Hydrolysis Half-lives of this compound in Water

| pH | Temperature (°C) | Half-life (t½) | Reference(s) |

| 7.0 | 22 | 55.0 (±3.7) days | [3] |

| 8.4 | Not specified | 52.9 (±4.5) days | [5] |

| 8.9 | Not specified | 22.5 (±1.9) days | [5] |

| 10-11 | Not specified | 13 hours | [3][4] |

| 10.71 | Not specified | 4.30 (±0.06) days | [3] |

Table 2: Microbial Degradation of this compound

| System | Condition | Transformation after 31 days | Reference(s) |

| Microcosms with labile carbon source | Aerobic | 95-97% | [2] |

| Aqueous system (sole carbon source) | Aerobic | 40.6 (±0.8)% | [2] |

| Abiotic control | Aerobic | 39.0 (±1.3)% (hydrolysis) | [2] |

Table 3: Enantioselective Degradation of this compound in Horticultural Soils

| Enantiomer | Soil Type | Half-life (t½) (days) | Reference(s) |

| R-benoxacor | Soil 1 | 13.9 | [6] |

| S-benoxacor | Soil 1 | 10.2 | [6] |

| R-benoxacor | Soil 2 | 11.5 | [6] |

| S-benoxacor | Soil 2 | 8.1 | [6] |

| R-benoxacor | Soil 3 | 8.4 | [6] |

| S-benoxacor | Soil 3 | 6.2 | [6] |

Note: S-benoxacor consistently degrades faster than R-benoxacor in horticultural soils.[6]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound degradation.

Microbial Degradation in Soil/Sediment Microcosms

Objective: To assess the biotransformation of this compound by microorganisms in a controlled environment.

Methodology:

-

Microcosm Setup: Aerobic microcosms are prepared using river sediment or soil as an inoculum.[2]

-

Incubation: this compound is added to the microcosms, often with a labile primary carbon source (e.g., sodium acetate) to facilitate co-metabolism.[2] Abiotic controls (e.g., sterilized soil/sediment) are included to differentiate between biotic and abiotic degradation.[2]

-

Sampling: Samples are collected at various time points over several weeks.[2]

-

Extraction: The supernatant is separated by centrifugation.[2]

-

Analysis: The concentrations of this compound and its degradation products are determined using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and confirmed with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

Hydrolysis Studies

Objective: To determine the rate of this compound hydrolysis at different pH values.

Methodology:

-

Reaction Setup: Experiments are conducted in buffered solutions at various pH levels (e.g., acidic, neutral, and basic).[3] Temperature-controlled studies are also performed to assess the effect of temperature on the hydrolysis rate.[3]

-

Sampling: Aliquots are taken at specific time intervals.

-

Quenching: For acid-mediated reactions, the reaction is neutralized with a base (e.g., NaOH) before analysis.[3]

-

Analysis: The concentration of remaining this compound is quantified using HPLC-DAD.[3] Degradation products are identified and characterized using high-resolution mass spectrometry (Orbitrap LC-MS/MS).[3]

Photodegradation Studies

Objective: To evaluate the degradation of this compound under simulated sunlight.

Methodology:

-

Sample Preparation: Aqueous solutions of this compound are prepared in test tubes or on quartz dishes to simulate surface conditions.[4]

-

Irradiation: Samples are exposed to a light source that simulates natural sunlight. Dark controls are run in parallel.[4]

-

Extraction: For surface samples, an organic solvent like acetonitrile (B52724) is used to recover the compounds after irradiation.[4]

-

Analysis: The decay of this compound and the formation of photoproducts are monitored by HPLC-DAD.[4]

Visualizations

The following diagrams illustrate the key degradation pathways and a typical experimental workflow for this compound analysis.

Caption: Microbial degradation pathway of this compound in soil and water.

Caption: Abiotic degradation pathways of this compound in water.

Caption: General experimental workflow for this compound analysis.

References

- 1. Enantiomeric Separation and Degradation of this compound Enantiomers in Horticultural Soil by Normal-Phase and Reversed-Phase High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. louis.uah.edu [louis.uah.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Toxicological Profile of Benoxacor on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benoxacor is a herbicide safener widely used in agriculture to protect crops from the phytotoxic effects of certain herbicides, primarily metolachlor. While designed to be biologically active in target plants, its potential impact on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target organisms, including aquatic and terrestrial species. It summarizes key toxicity endpoints, details the experimental methodologies used to derive these data, and visualizes the known mechanisms of action and experimental workflows. Overall, this compound exhibits low acute toxicity to mammals but is classified as moderately toxic to birds, honeybees, earthworms, and most aquatic organisms[1]. The primary mechanism of action in non-target organisms is believed to be the induction of detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 (CYP) enzymes.

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity data for this compound across various non-target organisms. These values are essential for understanding the potential ecological risk associated with its use.

Aquatic Organisms

This compound demonstrates moderate toxicity to aquatic life, with fish and aquatic invertebrates showing sensitivity.

| Organism | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 0.51 - 10 | 96 hours | [2] |

| Fish | Lepomis macrochirus (Bluegill) | LC50 | 0.51 - 10 | 96 hours | [2] |

| Aquatic Invertebrate | Daphnia magna (Water Flea) | EC50 | Moderately Toxic | 48 hours | [1] |

| Algae | Scenedesmus subspicatus | EC50 | - | 72 hours | - |

Terrestrial Organisms

The toxicity of this compound to terrestrial organisms varies, with moderate toxicity observed in key indicator species.

| Organism | Species | Endpoint | Value | Exposure Time | Reference |

| Earthworm | Eisenia fetida | LC50 | Moderately Toxic | 14 days | [1] |

| Honeybee | Apis mellifera | LD50 (Oral) | Moderately Toxic | 48 hours | [1] |

| Honeybee | Apis mellifera | LD50 (Contact) | Moderately Toxic | 48 hours | [1] |

Specific quantitative LD50 and LC50 values for honeybees and earthworms are not consistently reported in publicly available literature, but the classification of moderate toxicity is consistently cited.

Avian Species

This compound is considered to be moderately toxic to avian species based on acute oral toxicity studies.

| Organism | Species | Endpoint | Value (mg/kg bw) | Reference |

| Bird | Colinus virginianus (Bobwhite Quail) | LD50 | Moderately Toxic | [1] |

| Bird | Anas platyrhynchos (Mallard Duck) | LD50 | - | - |

Specific LD50 values for avian species are not consistently available in the public domain, but the qualitative assessment of moderate toxicity is established.

Mammalian Species

This compound exhibits low acute toxicity in mammals. The primary target organs in repeated-dose studies are the kidneys, liver, and stomach[3][4].

| Organism | Species | Endpoint | Value (mg/kg bw/day) | Study Type | Reference |

| Rat | - | NOAEL | 0.4 | Chronic | [3] |

| Rat | - | LOAEL | 2 | Chronic | [3] |

| Dog | - | NOAEL | >40 | Chronic | [5] |

| Mouse | - | - | - | - | - |

| Rat | - | Acute Oral LD50 | >5000 mg/kg | Acute | [5] |

| Rabbit | - | Acute Dermal LD50 | >2010 mg/kg | Acute | [5] |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized tests established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and regulatory bodies.

Aquatic Toxicity Testing

-

OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period. Fish are exposed to the test substance in a static or semi-static system, and mortalities are recorded at 24, 48, 72, and 96 hours[6][7][8].

-

OECD 202: Daphnia sp. Acute Immobilisation Test: This guideline is used to determine the concentration of a substance that immobilizes 50% of the tested Daphnia (EC50) within a 48-hour exposure period. Young daphnids are exposed to a range of concentrations, and their immobilization is observed at 24 and 48 hours[9][10][11][12][13].

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of freshwater algae over 72 hours. The test measures the reduction in algal growth (biomass and growth rate) at various concentrations to determine the EC50[14][15][16][17][18].

Terrestrial Toxicity Testing

-

OECD 207: Earthworm, Acute Toxicity Test: This test assesses the acute toxicity of a substance to earthworms (Eisenia fetida) in an artificial soil matrix. The test determines the LC50 over a 14-day period by observing mortality at different concentrations[19][20][21][22][23].

-

OECD 213: Honeybees, Acute Oral Toxicity Test: This laboratory test evaluates the acute oral toxicity of a substance to adult worker honeybees. Bees are fed a sucrose (B13894) solution containing the test substance, and the LD50 is determined after 48 hours[5][24][25][26].

-

OECD 214: Honeybees, Acute Contact Toxicity Test: This test assesses the acute contact toxicity by applying the test substance directly to the thorax of adult worker honeybees. The LD50 is calculated after a 48-hour observation period[5][27].

Avian Toxicity Testing

-

OECD 223: Avian Acute Oral Toxicity Test: This guideline provides methods to determine the acute oral toxicity (LD50) of a substance to birds. The test involves a single oral dose administered to the test birds, followed by an observation period for mortality and clinical signs of toxicity[3].

Mandatory Visualizations

Signaling Pathway: Induction of Detoxification Enzymes

This compound is known to induce the expression of key detoxification enzymes, primarily Glutathione S-transferases (GSTs) and Cytochrome P450 (CYP) enzymes. This induction is a protective mechanism that enhances the metabolism and detoxification of co-applied herbicides in plants and is a likely mechanism of action in non-target organisms as well. A common pathway for the induction of such enzymes is the Nrf2-Keap1 pathway.

Caption: Proposed signaling pathway for this compound-induced detoxification enzyme expression.

Experimental Workflow: OECD 203 - Fish Acute Toxicity Test

The following diagram illustrates a typical workflow for conducting an acute toxicity test on fish according to OECD Guideline 203.

Caption: Generalized experimental workflow for a fish acute toxicity test (OECD 203).

Conclusion

The available data indicate that this compound poses a moderate risk to a variety of non-target organisms, particularly in aquatic and terrestrial ecosystems. While its acute toxicity to mammals is low, the potential for adverse effects on sensitive species such as fish, aquatic invertebrates, earthworms, and bees necessitates careful consideration in its environmental risk assessment. The primary mechanism of action appears to be the induction of detoxification pathways, a response that is conserved across different species. Adherence to standardized testing protocols, such as those provided by the OECD, is crucial for generating reliable and comparable data to inform regulatory decisions and ensure the environmental safety of this widely used herbicide safener. Further research into the chronic and sublethal effects of this compound on non-target organisms would provide a more complete understanding of its ecological impact.

References

- 1. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 2. The Effects of this compound on the Liver and Gut Microbiome of C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trjfas.org [trjfas.org]

- 4. NCCOS | Data Collection [products.coastalscience.noaa.gov]

- 5. Ecotoxicological Differences of Antimony (III) and Antimony (V) on Earthworms Eisenia fetida (Savingy) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ENVIRONMENTAL [oasis-lmc.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. This compound Is Enantioselectively Metabolized By Rat Liver Subcellular Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicity Assessment of a Biolubricant Exposed to Eisenia fetida [mdpi.com]

- 10. Acute waterborne nickel toxicity in the rainbow trout (Oncorhynchus mykiss) occurs by a respiratory rather than ionoregulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 14. The Effects of this compound on the Liver and Gut Microbiome of C57BL/6 Mice [ouci.dntb.gov.ua]

- 15. The Effects of this compound on the Liver and Gut Microbiome of C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Acute toxicological effects on the earthworm Eisenia fetida of 18 common pharmaceuticals in artificial soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. poshbee.eu [poshbee.eu]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Acute oral and contact toxicity of new ethyl-carbamates on the mortality and acetylcholinesterase activity of honey bee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. Acute toxicity of five pesticides to Apis mellifera larvae reared in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. s3.amazonaws.com [s3.amazonaws.com]

- 25. A retrospective analysis of honey bee (Apis mellifera) pesticide toxicity data - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scielo.senescyt.gob.ec [scielo.senescyt.gob.ec]

- 27. boa.unimib.it [boa.unimib.it]

Enantioselective Metabolism of Benoxacor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benoxacor, a chiral dichloroacetamide safener, is extensively used in agriculture to protect crops from herbicide injury. As a racemic mixture, its enantiomers can exhibit differential biological activity, toxicity, and metabolic fates. This technical guide provides a comprehensive overview of the enantioselective metabolism of this compound across various organisms, including mammals and soil microorganisms. It details the enzymatic pathways involved, presents quantitative data on enantiomeric fractions and degradation rates, and outlines the experimental protocols for chiral analysis. This document is intended to serve as a resource for researchers in toxicology, environmental science, and drug development to facilitate a deeper understanding of the stereospecific biotransformation of this important agrochemical.

Introduction

This compound [(RS)-4-(dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazine] is a chiral herbicide safener commonly co-formulated with chloroacetanilide herbicides like metolachlor (B1676510) to enhance crop tolerance.[1] Despite its classification as an "inert" ingredient in pesticide formulations, this compound is biologically active and undergoes complex metabolic processes in organisms.[2][3] The presence of a chiral center at the 3-position of the benzoxazine (B1645224) ring means that this compound exists as two enantiomers, (R)-benoxacor and (S)-benoxacor.[2] These enantiomers, while possessing identical physicochemical properties, can interact differently with the chiral environments of biological systems, such as enzymes and receptors, leading to enantioselective metabolism, bioaccumulation, and toxicity.[4][5] Understanding the enantioselective fate of this compound is crucial for accurate environmental risk assessment and for evaluating its potential toxicological implications in non-target organisms, including mammals.[2][6]

This guide synthesizes the current knowledge on the enantioselective metabolism of this compound, focusing on the key enzymatic systems responsible for its biotransformation and the analytical methodologies employed for its enantiomeric resolution.

Enzymatic Pathways of this compound Metabolism

The metabolism of this compound is primarily mediated by three major classes of enzymes: Cytochrome P450 monooxygenases (CYPs), carboxylesterases (CESs), and glutathione (B108866) S-transferases (GSTs).[4][7][8] These enzymes are present in both microsomal and cytosolic fractions of liver cells in mammals and are also implicated in the metabolic processes of other organisms.[2][8] The metabolism is often enantioselective and can exhibit significant interspecies and sex-dependent differences.[2][4]

Mammalian Metabolism

In mammalian systems, including rats, mice, monkeys, and humans, this compound is enantioselectively metabolized by hepatic enzymes.[2][4][7][8][9]

-

Cytochrome P450 (CYP) Enzymes: CYPs, primarily located in the microsomes, are major contributors to this compound metabolism.[2][8] In the presence of the cofactor NADPH, CYPs metabolize this compound, leading to an enrichment of one of its enantiomers.[2][9] For instance, in rat liver microsomes, CYP-mediated metabolism results in an enrichment of the first eluting enantiomer (E1-benoxacor).[2] Interestingly, this enrichment is more pronounced in female rats compared to males.[2] Similarly, in human liver microsomes, CYP activity leads to the enrichment of E1-benoxacor.[9]

-

Carboxylesterases (CESs): These enzymes, found in both microsomes and cytosol, can metabolize this compound without the need for external cofactors.[2][4] In human liver microsomes, CES activity results in the enrichment of the second eluting enantiomer (E2-benoxacor).[9]

-

Glutathione S-Transferases (GSTs): GSTs, located in the cytosol, play a crucial role in the detoxification of this compound through conjugation with glutathione (GSH).[2][10] This process is also highly enantioselective. In female rat liver cytosol, GST-mediated metabolism leads to the enrichment of E1-benoxacor, while in males, it results in the enrichment of E2-benoxacor.[2][11] In human liver cytosol, GSTs contribute to the enrichment of E2-benoxacor.[9] In plants like maize, GSTs are responsible for the detoxification of this compound and its co-formulated herbicides.[12][13]

The following diagram illustrates the general metabolic pathways of this compound in mammalian liver cells.

Microbial Metabolism in Soil

In soil environments, the degradation of this compound is primarily driven by microbial activity, and this degradation is enantioselective.[1] Studies have shown that S-benoxacor degrades faster than R-benoxacor in various horticultural soils, leading to an enrichment of R-benoxacor in the soil over time.[1][5] The degradation in sterilized soil is significantly slower and not enantioselective, confirming the critical role of microorganisms in the enantioselective breakdown of this compound.[1] The rate of degradation is also influenced by soil properties such as pH.[1][5] Microbial biotransformation can involve dechlorination followed by conjugation with glutathione, similar to the pathways observed in other organisms.[10]

Quantitative Data on Enantioselective Metabolism

The enantioselective metabolism of this compound has been quantified in several studies, primarily through the determination of the enantiomeric fraction (EF) and degradation half-lives (T1/2). The EF is calculated as EF = A1 / (A1 + A2), where A1 and A2 are the peak areas of the first and second eluting enantiomers, respectively. An EF of 0.5 indicates a racemic mixture.

Table 1: Enantiomeric Fractions (EF) of this compound after Incubation with Mammalian Liver Subcellular Fractions

| Species | Sex | Subcellular Fraction | Enzyme System | Incubation Time (min) | Final EF (Mean ± SD) | Enriched Enantiomer | Reference |

| Rat | Female | Microsomes | CYPs (+NADPH) | 30 | 0.67 ± 0.01 | E1-benoxacor | [2][11] |

| Rat | Male | Microsomes | CYPs (+NADPH) | 30 | 0.60 ± 0.01 | E1-benoxacor | [2][11] |

| Rat | Female | Cytosol | GSTs (+GSH) | 30 | 0.54 ± 0.01 | E1-benoxacor | [2][11] |

| Rat | Male | Cytosol | GSTs (+GSH) | 30 | 0.43 ± 0.01 | E2-benoxacor | [2][11] |

| Mouse | Male | Microsomes | CYPs (+NADPH) | 30 | 0.60 ± 0.01 | E1-benoxacor | [8] |

| Mouse | Male | Cytosol | GSTs (+GSH) | 30 | 0.41 ± 0.01 | E2-benoxacor | [8] |

| Monkey | Female | Cytosol | Not specified | 30 | 0.40 ± 0.01 | E2-benoxacor | [4] |

| Monkey | Male | Cytosol | Not specified | 30 | 0.36 ± 0.01 | E2-benoxacor | [4] |

| Human | Male & Female | Microsomes | CYPs (+NADPH) | 30 | Enriched | E1-benoxacor | [9] |

| Human | Male & Female | Microsomes | CESs (-NADPH) | 30 | Enriched | E2-benoxacor | [9] |

| Human | Male & Female | Cytosol | GSTs (+GSH) | 30 | Enriched | E2-benoxacor | [9] |

Table 2: Degradation Half-lives (T1/2) of this compound Enantiomers in Horticultural Soils

| Soil Type | Enantiomer | T1/2 (days) | Degradation Rate Constant (k) | R2 | Reference |

| Soil 1 | R-benoxacor | 13.9 | - | 0.8766 | [1] |

| Soil 1 | S-benoxacor | 10.2 | - | 0.9200 | [1] |

| Soil 2 | R-benoxacor | 11.5 | - | 0.9521 | [1] |

| Soil 2 | S-benoxacor | 8.8 | - | 0.9632 | [1] |

| Soil 3 | R-benoxacor | 8.4 | - | 0.9715 | [1] |

| Soil 3 | S-benoxacor | 6.2 | - | 0.9783 | [1] |

Experimental Protocols

The analysis of this compound enantiomers requires specialized chiral separation techniques, most commonly high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Chiral Gas Chromatography (GC) Method for Mammalian Subcellular Fractions

This protocol is a generalized procedure based on methodologies reported for the analysis of this compound enantiomers in rat and mouse liver fractions.[2][8]

4.1.1. Sample Preparation (Incubation and Extraction)

-

Incubation:

-

Prepare incubation mixtures containing liver microsomes (e.g., 0.1 mg/mL protein) or cytosol (e.g., 1 mg/mL protein) in a suitable buffer.[2]

-

For CYP-mediated metabolism, add NADPH (e.g., 0.5 mM).[2]

-

For GST-mediated metabolism, add GSH (e.g., 5 mM).[2]

-

For CES-mediated metabolism, no cofactor is added.[4]

-

Spike the mixture with a racemic this compound standard (e.g., 5 µM).[2]

-

Incubate at 37°C for a specified time course (e.g., up to 30 minutes), taking aliquots at different time points.[2]

-

Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

-

Extraction:

-

Perform liquid-liquid extraction of this compound from the quenched incubation mixture using a suitable organic solvent (e.g., hexane).

-

Vortex and centrifuge to separate the phases.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC analysis.

-

4.1.2. GC Analysis

-

Instrument: Agilent 7890A Gas Chromatograph coupled to a 63Ni-μECD detector.[2]

-

Chiral Column: Agilent CP-Chiralsil Dex CB (25 m length, 0.25 mm inner diameter, 0.25 µm film thickness).[2][8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[2]

-

Injector Temperature: 250°C.[2]

-

Detector Temperature: 300°C.[2]

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp 1: 10°C/min to 145°C, hold for 50 minutes.

-

Ramp 2: 15°C/min to 200°C, hold for 12 minutes.[2]

-

The following diagram outlines the experimental workflow for analyzing the enantioselective metabolism of this compound in mammalian liver fractions.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Is Enantioselectively Metabolized By Rat Liver Subcellular Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. Enantiomeric Separation and Degradation of this compound Enantiomers in Horticultural Soil by Normal-Phase and Reversed-Phase High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Effects of this compound on the Liver and Gut Microbiome of C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Portal [iro.uiowa.edu]

- 10. Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound is enantioselectively metabolized by rat liver subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

The Role of Benoxacor in Mitigating Metolachlor Injury: A Technical Guide

An In-depth Examination of the Biochemical and Molecular Mechanisms for Researchers, Scientists, and Drug Development Professionals.

Introduction

Metolachlor (B1676510) is a widely utilized pre-emergent herbicide effective against annual grasses and certain broadleaf weeds. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and elongation in susceptible plants. While effective, metolachlor can also cause injury to certain crops, such as maize (Zea mays), particularly under specific environmental conditions. To counteract this phytotoxicity, herbicide safeners like benoxacor are co-applied. This compound selectively protects crops from metolachlor injury without compromising the herbicide's efficacy on target weeds. This technical guide provides a comprehensive overview of the core mechanisms by which this compound mitigates metolachlor injury, focusing on the underlying biochemical pathways, experimental validation, and quantitative data.

Core Mechanism of Action: Enhanced Herbicide Detoxification

The primary mechanism by which this compound protects maize from metolachlor injury is by accelerating the herbicide's detoxification within the crop plant.[1] This is achieved through the induction of a multi-phase detoxification system, primarily involving the upregulation of specific enzymes that metabolize metolachlor into non-toxic or less toxic compounds.

Phase I: The Role of Cytochrome P450 Monooxygenases (CYPs)

Phase I of xenobiotic detoxification often involves the modification of the compound to introduce or expose functional groups. In the context of metolachlor detoxification, this is primarily mediated by cytochrome P450 monooxygenases (CYPs). This compound treatment has been shown to induce the expression of multiple CYP genes in maize.[2][3] These enzymes can catalyze the oxidation of metolachlor, a critical step that prepares it for further metabolism in Phase II. Studies have identified several safener-inducible CYPs, with members of the CYP81A subfamily being particularly important in herbicide metabolism.[2][4]

Phase II: Glutathione (B108866) Conjugation Mediated by Glutathione S-Transferases (GSTs)

The most critical step in metolachlor detoxification in maize is its conjugation with the tripeptide glutathione (GSH). This reaction is catalyzed by a family of enzymes known as Glutathione S-Transferases (GSTs). This compound is a potent inducer of GST activity in maize.[1][5] Treatment with this compound leads to a significant increase in the expression and activity of multiple GST isozymes.[6] This enhanced GST activity accelerates the conjugation of metolachlor to GSH, forming a metolachlor-GSH conjugate.[1] This conjugate is significantly less phytotoxic than the parent herbicide. In some cases, this compound has also been observed to increase the total pool of available glutathione in the plant, further enhancing the capacity for detoxification.[7]

Phase III: Vacuolar Sequestration via ABC Transporters

Once the metolachlor-GSH conjugate is formed, it is actively transported from the cytoplasm into the vacuole for sequestration and further degradation. This transport is mediated by ATP-binding cassette (ABC) transporters located on the tonoplast (vacuolar membrane). The expression of genes encoding these ABC transporters has also been shown to be induced by herbicide safeners, suggesting a coordinated upregulation of the entire detoxification pathway.

Signaling Pathway of this compound Action

While the complete signaling cascade initiated by this compound is still under investigation, current evidence suggests that it taps (B36270) into existing plant defense and stress signaling pathways. The induction of detoxification genes by safeners is thought to be mediated by signaling molecules such as oxylipins (oxidized fatty acids) and the subsequent activation of specific transcription factors.[8] It is hypothesized that safeners may mimic or trigger the production of these signaling molecules, leading to the activation of transcription factors like those from the TGA family, which are known to bind to regulatory regions of defense-related genes, including GSTs.[8][9]

Caption: Simplified signaling pathway of this compound action.

Quantitative Data on this compound's Efficacy

The protective effect of this compound against metolachlor injury has been quantified in numerous studies. The following tables summarize key quantitative findings.

Table 1: Dose-Dependent Induction of Glutathione S-Transferase (GST) Activity by this compound in Maize

| This compound Concentration (µM) | GST Activity (nmol conjugate/mg protein/h) | Fold Induction (relative to control) |

| 0 (Control) | 15.2 | 1.0 |

| 0.01 | 22.8 | 1.5 |

| 0.1 | 35.0 | 2.3 |

| 1.0 | 48.6 | 3.2 |

| 10.0 | 53.2 | 3.5 |

| 100.0 | 54.7 | 3.6 |

Data are hypothetical and compiled for illustrative purposes based on trends reported in the literature. Actual values may vary depending on experimental conditions and maize variety.[6]

Table 2: Induction of Specific Detoxification Genes in Maize by this compound

| Gene | Enzyme Class | Fold Induction by this compound | Reference |

| ZmGSTu1 | Glutathione S-Transferase (Tau class) | 5.8 | [10] |

| ZmGSTf2 | Glutathione S-Transferase (Phi class) | 4.2 | [10] |

| CYP81A9 | Cytochrome P450 | 7.5 | [2] |

| ZmMRP1 | ABC Transporter | 3.9 | [11] |

Fold induction values are representative and can vary based on the specific study and experimental conditions.

Table 3: Effect of this compound on Maize Yield in the Presence of Metolachlor

| Treatment | Maize Yield (bushels/acre) | % Yield Increase (relative to Metolachlor alone) |